![molecular formula C20H22IN3O3S2 B320376 N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-2-iodobenzamide](/img/structure/B320376.png)
N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-2-iodobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-2-iodobenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexylsulfamoyl group, a phenylcarbamothioyl group, and an iodobenzamide moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-2-iodobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the cyclohexylsulfamoyl group: This step involves the reaction of cyclohexylamine with a sulfonyl chloride derivative to form the cyclohexylsulfamoyl intermediate.
Attachment of the phenylcarbamothioyl group: The cyclohexylsulfamoyl intermediate is then reacted with a phenyl isothiocyanate to introduce the phenylcarbamothioyl group.
Introduction of the iodobenzamide moiety: Finally, the compound is reacted with 2-iodobenzoyl chloride to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-2-iodobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The iodobenzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the iodine atom.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学研究应用
N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-2-iodobenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein interactions and enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-2-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
N-{[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl}-2-chlorobenzamide: Similar structure but with a chlorine atom instead of iodine.
N-{[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl}-2-bromobenzamide: Similar structure but with a bromine atom instead of iodine.
Uniqueness
N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-2-iodobenzamide is unique due to the presence of the iodine atom, which can impart distinct reactivity and biological activity compared to its chloro- and bromo- counterparts.
属性
分子式 |
C20H22IN3O3S2 |
|---|---|
分子量 |
543.4 g/mol |
IUPAC 名称 |
N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-2-iodobenzamide |
InChI |
InChI=1S/C20H22IN3O3S2/c21-18-9-5-4-8-17(18)19(25)23-20(28)22-14-10-12-16(13-11-14)29(26,27)24-15-6-2-1-3-7-15/h4-5,8-13,15,24H,1-3,6-7H2,(H2,22,23,25,28) |
InChI 键 |
IUIRCPPYUJHIOP-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3I |
规范 SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


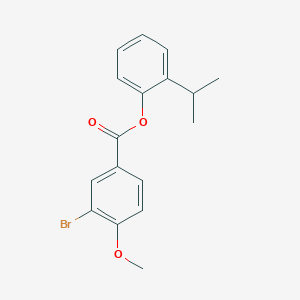

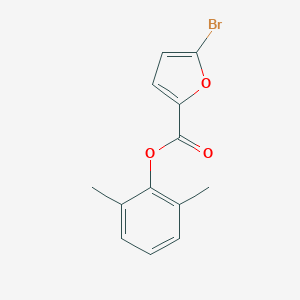
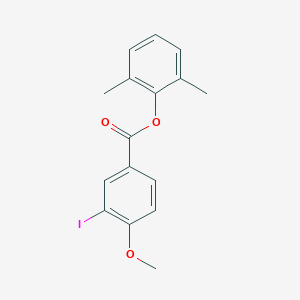
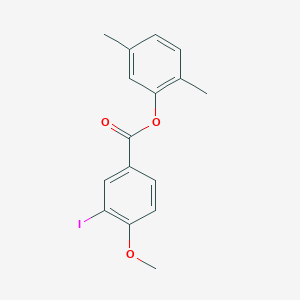
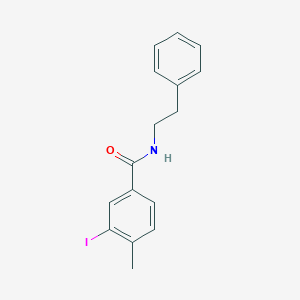
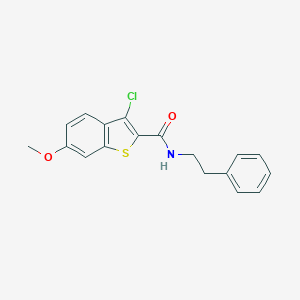
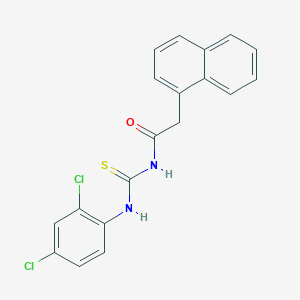
![N-[(2,4-dichlorophenyl)carbamothioyl]-3-iodo-4-methoxybenzamide](/img/structure/B320311.png)
![N-[(2,4-dichlorophenyl)carbamothioyl]-3-phenylpropanamide](/img/structure/B320312.png)
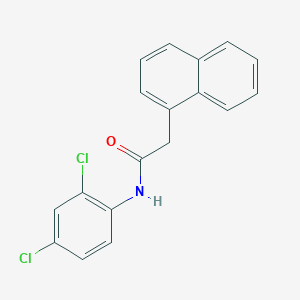
![N-cyclohexyl-2-{[(3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B320314.png)
![N-allyl-2-[(2-chlorobenzoyl)amino]benzamide](/img/structure/B320315.png)
![N-[(4-bromo-3-chlorophenyl)carbamothioyl]-2-(2-bromo-4-ethylphenoxy)acetamide](/img/structure/B320316.png)
